molecular formula C27H49N3O2 B168656 N-Docosyl-5-nitropyridin-2-amine CAS No. 117088-74-1

N-Docosyl-5-nitropyridin-2-amine

Cat. No.: B168656
CAS No.: 117088-74-1
M. Wt: 447.7 g/mol
InChI Key: BAHKMVDPGSUEIC-UHFFFAOYSA-N
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Description

N-Docosyl-5-nitropyridin-2-amine is a pyridine derivative featuring a long-chain docosyl (C22H45) group attached to the amine nitrogen at position 2 of the pyridine ring, along with a nitro group at position 3.

Properties

CAS No.

117088-74-1

Molecular Formula

C27H49N3O2

Molecular Weight

447.7 g/mol

IUPAC Name

N-docosyl-5-nitropyridin-2-amine

InChI

InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29)

InChI Key

BAHKMVDPGSUEIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Synonyms

2-docosylamino-5-nitropyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Docosyl-5-nitropyridin-2-amine can be contextualized by comparing it to related compounds, including N,N-Diethyl-5-nitropyridin-2-amine , N,N-Dimethyl-5-nitropyridin-2-amine , and other nitro-substituted pyridinamines.

Table 1: Comparative Analysis of 5-Nitropyridin-2-amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C27H47N3O2 445.68 -NH-C22H45 (2), -NO2 (5) Hypothesized hydrophobic behavior; potential for layered crystal packing
N,N-Diethyl-5-nitropyridin-2-amine C9H13N3O2 195.22 -N(C2H5)2 (2), -NO2 (5) Monoclinic crystal system (P21/c), weak C–H···O interactions
N,N-Dimethyl-5-nitropyridin-2-amine C7H9N3O2 167.17 -N(CH3)2 (2), -NO2 (5) Scalable synthesis (80% yield at 50 g scale) ; used in nonlinear optics
5-Fluoro-N-methylpyridin-2-amine C6H7FN2 126.13 -NHCH3 (2), -F (5) Smaller molecular volume; applications in medicinal chemistry

Key Findings from Structural Studies

Crystallographic Differences: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system (space group P21/c) with two independent molecules per asymmetric unit. Weak C–H···O interactions form zigzag chains, which stack into corrugated layers perpendicular to the a-axis . In contrast, N,N-Dimethyl-5-nitropyridin-2-amine exhibits simpler packing due to smaller substituents, favoring planar molecular arrangements . The docosyl analog is expected to display layered or micellar structures due to its long alkyl chain, though direct crystallographic data are unavailable.

Synthetic Scalability :

  • N,N-Dimethyl-5-nitropyridin-2-amine has been synthesized on a 50 g scale with 80% yield using dimethylformamide (DMF), demonstrating industrial viability .
  • The docosyl variant’s synthesis would likely require specialized conditions (e.g., phase-transfer catalysis) to manage the steric bulk of the C22 chain.

Electronic Effects: The nitro group at position 5 in all analogs introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. Alkylamine substituents (e.g., methyl, ethyl, docosyl) modulate solubility: dimethyl and diethyl derivatives are soluble in polar aprotic solvents, while the docosyl analog is expected to be soluble in nonpolar solvents .

Table 2: Spectroscopic and Thermal Properties

Compound UV-Vis λmax (nm) Melting Point (°C) Thermal Stability
N,N-Diethyl-5-nitropyridin-2-amine 268 (in CH3CN) 120–122 Stable up to 200°C
N,N-Dimethyl-5-nitropyridin-2-amine 265 (in CH3CN) 98–100 Decomposes above 250°C
This compound Not reported Hypothesized >150 Likely high due to alkyl chain

Research Implications and Limitations

  • However, the absence of direct experimental data (e.g., crystallography, spectroscopy) limits conclusive comparisons.
  • Shorter-chain analogs like N,N-Diethyl-5-nitropyridin-2-amine and N,N-Dimethyl-5-nitropyridin-2-amine are better characterized, with established synthetic protocols and structural analyses .

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